Molecular Weight and Complexity: Differentiating 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol from 2-Pyridineethanol
A direct comparison of computed physicochemical properties reveals a substantial increase in molecular weight and complexity for 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol relative to the simpler, unprotected analog 2-pyridineethanol [REFS-1, REFS-2]. This difference is a primary driver for altered solubility, chromatographic behavior, and potential for non-covalent interactions.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 209.24 g/mol [1] |
| Comparator Or Baseline | 2-Pyridineethanol: 123.15 g/mol [2] |
| Quantified Difference | +69.9% increase for target compound |
| Conditions | Computed by PubChem 2.2 [REFS-1, REFS-2] |
Why This Matters
This significant molecular weight difference directly impacts procurement, as it confirms a distinct chemical entity, and informs handling, purification, and reaction stoichiometry calculations.
- [1] PubChem. (2026). Compound Summary for CID 3362461, 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. National Library of Medicine. View Source
